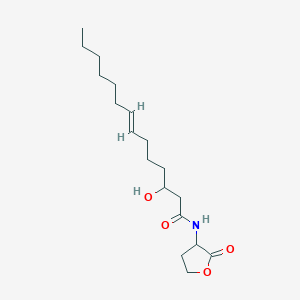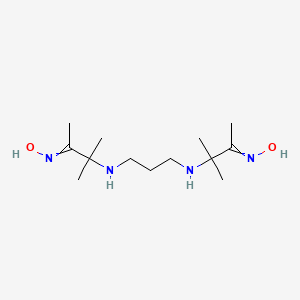
Small bacteriocin
Descripción general
Descripción
Small bacteriocins are proteinaceous or peptidic toxins produced by bacteria to inhibit the growth of similar or closely related bacterial strains . They are structurally, functionally, and ecologically diverse . Small antimicrobial peptides (AMPs) known as bacteriocin could be an alternative to antibiotics because they have shown to be effective against a great number of multidrug-resistant microbes .
Synthesis Analysis
Bacteriocins are synthesized by bacteria and have a great diversity of structures and functions . They are produced by Bacillus species and their complete amino acid sequence, secondary structure, and antimicrobial activity have been characterized . The synthesis of bacteriocins is influenced by various factors such as sucrose concentration, NaCl concentration, pH, and incubation time .
Molecular Structure Analysis
Bacteriocins are small peptides with a great diversity of structures . Their molecular weight is usually less than 10 kDa . The complete amino acid sequence and secondary structure of bacteriocins produced by Bacillus species have been characterized .
Chemical Reactions Analysis
Bacteriocins have been studied to modify and improve their physicochemical properties . These modifications consist of the generation of novel bacteriocin variants that enhance the antimicrobial activity or expand the antibacterial spectrum and anti-biofilm efficacy .
Physical And Chemical Properties Analysis
Bacteriocins are heat-stable and resistant to temperature and pH alterations . They are small, usually cationic AMPs known as bacteriocin that can be differentiated from antibiotics by their synthesis, specificity, and environmental tolerance .
Aplicaciones Científicas De Investigación
Biopreservation in Food Products
Small bacteriocins are increasingly recognized for their role in biopreservation in the food industry. Studies have shown that they can be used as effective biopreservatives, with a focus on their application in fermented food products. These bacteriocins are produced by bacterial strains isolated from fermented foods and are proposed for use as potential biopreservatives. They are effective against foodborne pathogens and can be used as starter cultures or for in situ bacteriocin production in food items. This application helps in controlling foodborne pathogens and extending the shelf-life of food products (Todorov et al., 2022).
Potential in Pharmaceutical Applications
Bacteriocins have shown potential in pharmaceutical applications. They are being explored for their use as next-generation antibiotics, with the rapid development in genetics and nanotechnology paving the way for more innovative applications. This includes their use as novel carrier molecules for drug delivery systems and in cancer treatment. Some bacteriocins also have the ability to regulate quorum sensing, suggesting novel applications in medical fields (Chikindas et al., 2018).
Application in Food Microbiology
In the realm of food microbiology, bacteriocins are used to promote the development of specific bacterial species in food, aiding in preservation and safety. They can be utilized to confer a form of innate immunity to foodstuffs, thereby helping processors extend control over the food flora post-manufacture. This application is particularly useful in preservation or food safety, and also in the development of desirable flora in fermented food (Cotter et al., 2005).
Antimicrobial Properties and Food Safety
Bacteriocins are recognized for their ability to kill or inhibit bacterial strains closely-related or non-related to the bacteria that produce them. They have a diverse structure and function, making them stable to heat and a natural resource for food technologyapplications. These properties are leveraged to extend food preservation time and maintain human health. Bacteriocins are also considered potential drug candidates for replacing antibiotics in treating multiple drug resistance pathogens in the future (Yang et al., 2014).
Food Biopreservation Strategies
Bacteriocins are being used in various strategies for food biopreservation. They offer potential applications in reducing the addition of chemical preservatives and the intensity of heat treatments, resulting in more naturally preserved foods with richer organoleptic and nutritional properties. The application of bacteriocins in food industries, especially in combination with other antimicrobial agents or physical treatments like high pressure processing or pulsed electric fields, has gained significant attention. This combination can provide a more effective preservation of foods, addressing issues like bacterial endospores (Gálvez et al., 2007).
Role in Oral and Gastrointestinal Health
Bacteriocins have also been proposed for applications in gastrointestinal microbiology, including the use of probiotics to reduce dental caries and improve oral hygiene. Their specific and highly potent antibiotic nature makes them a potential tool for in vivo applications, addressing the challenges of antibiotic resistance and the role of bacteriocins in a community of bacteria (Kirkup, 2006).
Use in Meat Product Preservation
There is growing interest in the application of bacteriocins produced by lactic acid bacteria isolated from meat and meat products. These bacteriocins, such as nisin, enterocin, pediocin, pentocin, and sakacin, have shown potential for use in food biopreservation, particularly in extending the shelf-life and ensuring the safety of meat products (da Costa et al., 2019).
Mecanismo De Acción
Bacteriocins present several mechanisms of action; some peptides interact non-specifically with cell membrane and others specifically bind to the cell membrane receptors . They can bind to lipid-II, the main transporter of peptidoglycan subunits from the cytoplasm to the cell wall, and therefore prevent correct cell wall synthesis, leading to cell death .
Propiedades
IUPAC Name |
(E)-3-hydroxy-N-(2-oxooxolan-3-yl)tetradec-7-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h7-8,15-16,20H,2-6,9-14H2,1H3,(H,19,21)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSFGXWHLLUVRK-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCC(CC(=O)NC1CCOC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCC(CC(=O)NC1CCOC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Small bacteriocin | |
CAS RN |
172617-17-3 | |
| Record name | Small bacteriocin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033503 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-Methylbenzyl)oxy]azetidine hydrochloride](/img/structure/B3335986.png)
![N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate)](/img/structure/B3335990.png)
![(3S-cis)-(+)-Tetrahydro-3,7a-diphenylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B3335998.png)

![Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]-](/img/structure/B3336012.png)





![n-[Benzoyl(2-chloroethyl)carbamoyl]-n-(2-chloroethyl)benzamide](/img/structure/B3336037.png)

